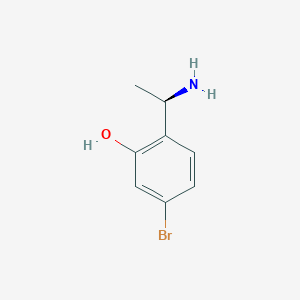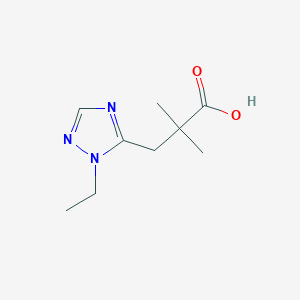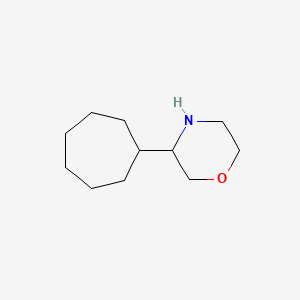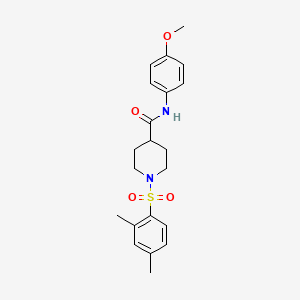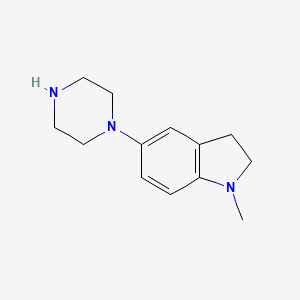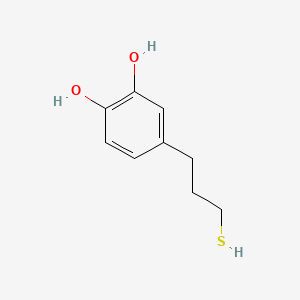
4-(3-Mercaptopropyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Mercaptopropyl)benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with a mercaptopropyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a suitable mercaptopropyl precursor reacts with a benzene-1,2-diol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-(3-Mercaptopropyl)benzene-1,2-diol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Mercaptopropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The mercaptopropyl group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Mercaptopropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-(3-Mercaptopropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Redox Reactions: The hydroxyl and mercaptopropyl groups can participate in redox reactions, influencing cellular redox balance.
Enzyme Interaction: The compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the mercaptopropyl group, making it less versatile in certain chemical reactions.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in different positions, leading to different chemical properties.
Hydroquinone (benzene-1,4-diol): Also differs in the position of hydroxyl groups, affecting its reactivity.
Uniqueness
4-(3-Mercaptopropyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and mercaptopropyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4-(3-sulfanylpropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2S/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,10-12H,1-2,5H2 |
Clave InChI |
ZADYLNTVNPFNFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCS)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

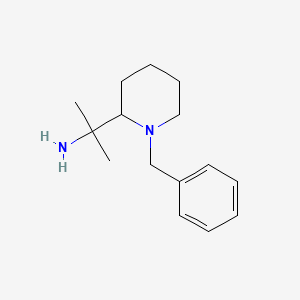
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)

